molecular formula C8H16ClNO B6181083 rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis CAS No. 2613299-58-2

rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis

Cat. No.: B6181083
CAS No.: 2613299-58-2
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis: is a synthetic organic compound characterized by its spirocyclic structure, which includes a nitrogen and an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol. This step often requires the use of strong acids or bases to facilitate ring closure.

    Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization, alkylation, and salt formation steps sequentially.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability, particularly for the cyclization and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the spirocyclic ring.

    Reduction: Reduction reactions can target the spirocyclic ring, potentially leading to ring-opening or modification of the nitrogen and oxygen functionalities.

    Substitution: The methyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products

    Oxidation Products: Oxidized derivatives with modified nitrogen or oxygen functionalities.

    Reduction Products: Reduced forms of the spirocyclic ring, potentially leading to ring-opened structures.

    Substitution Products: Compounds with modified substituents at the 3-position or other reactive sites.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Drug Development: Used as a scaffold for the development of novel pharmaceutical agents.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4S)-1-azaspiro[4.4]nonane-3,4-diol hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.

    cis,cis-Spiro[4.4]nonane-1,6-diol: A related compound with axial chirality and different substituents.

Uniqueness

rac-(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride, cis is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2613299-58-2

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.